molecular formula C5H4Cl2 B14305571 1,2-Dichlorocyclopenta-1,3-diene CAS No. 114736-58-2

1,2-Dichlorocyclopenta-1,3-diene

Cat. No.: B14305571
CAS No.: 114736-58-2
M. Wt: 134.99 g/mol
InChI Key: OTPLJXGYBKGLAS-UHFFFAOYSA-N
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Description

1,2-Dichlorocyclopenta-1,3-diene is a chemical compound with the molecular formula C₅H₄Cl₂ It is a derivative of cyclopentadiene, where two chlorine atoms are substituted at the 1 and 2 positions of the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichlorocyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas (Cl₂) under controlled conditions. The reaction proceeds as follows:

C5H6+2Cl2C5H4Cl2+2HCl\text{C}_5\text{H}_6 + 2\text{Cl}_2 \rightarrow \text{C}_5\text{H}_4\text{Cl}_2 + 2\text{HCl} C5​H6​+2Cl2​→C5​H4​Cl2​+2HCl

The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure selectivity for the 1,2-dichloro product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where cyclopentadiene is reacted with chlorine gas in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichlorocyclopenta-1,3-diene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides.

    Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace chlorine atoms with hydroxyl groups.

    Electrophilic Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) can be used to add across the double bonds.

    Cycloaddition: Dienophiles such as maleic anhydride can react with this compound under thermal conditions to form cycloaddition products.

Major Products Formed

    Substitution: Products such as 1,2-dihydroxycyclopenta-1,3-diene.

    Addition: Products such as 1,2-dibromo-1,2-dichlorocyclopentane.

    Cycloaddition: Products such as cyclohexene derivatives.

Scientific Research Applications

1,2-Dichlorocyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dichlorocyclopenta-1,3-diene involves its reactivity with various chemical species. The compound’s double bonds and chlorine substituents make it susceptible to nucleophilic and electrophilic attacks. In cycloaddition reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichlorocyclopentadiene: Similar structure but with chlorine atoms at the 1 and 3 positions.

    1,2-Dibromocyclopenta-1,3-diene: Bromine atoms instead of chlorine.

    Cyclopentadiene: The parent compound without any halogen substituents.

Uniqueness

1,2-Dichlorocyclopenta-1,3-diene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of chlorine atoms at the 1 and 2 positions makes it more reactive in substitution and addition reactions compared to its analogs.

Properties

CAS No.

114736-58-2

Molecular Formula

C5H4Cl2

Molecular Weight

134.99 g/mol

IUPAC Name

1,2-dichlorocyclopenta-1,3-diene

InChI

InChI=1S/C5H4Cl2/c6-4-2-1-3-5(4)7/h1-2H,3H2

InChI Key

OTPLJXGYBKGLAS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=C1Cl)Cl

Origin of Product

United States

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